1-(4-Bromophenyl)-4-(dimethylamino)butan-1-one
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-4-(dimethylamino)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-14(2)9-3-4-12(15)10-5-7-11(13)8-6-10/h5-8H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKVNAATYXNGFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC(=O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3768-66-9 | |
| Record name | 1-(4-bromophenyl)-4-(dimethylamino)butan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-4-(dimethylamino)butan-1-one typically involves the following steps:
Bromination of Phenylbutanone: The starting material, phenylbutanone, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Formation of Dimethylamino Group: The brominated intermediate is then reacted with dimethylamine in the presence of a base such as sodium hydroxide or potassium carbonate to introduce the dimethylamino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-4-(dimethylamino)butan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Corresponding substituted phenylbutanones.
Scientific Research Applications
Pharmaceutical Development
This compound is of particular interest in the pharmaceutical industry as a precursor or active ingredient in the synthesis of new medications. Its structural characteristics allow it to participate in various chemical reactions, making it a versatile building block for drug discovery. The presence of the dimethylamino group enhances its ability to interact with biological targets, potentially leading to novel therapeutic agents.
Case Studies
- Bcl-2/Bcl-xL Inhibition : Research has indicated that modifications to compounds similar to 1-(4-Bromophenyl)-4-(dimethylamino)butan-1-one can yield potent inhibitors of Bcl-2 and Bcl-xL proteins, which are crucial in cancer cell survival. These inhibitors have shown promise in inhibiting tumor growth in preclinical studies, suggesting that derivatives of this compound could be explored further for anticancer therapies .
- Synthetic Cathinones : The compound's structural similarities with synthetic cathinones have prompted investigations into its psychoactive properties. Studies have documented the pharmacokinetics and pharmacodynamics of related substances, indicating that compounds like this compound may exhibit similar effects .
Reactivity Profile
The chemical reactivity of this compound is primarily characterized by:
- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, allowing for the synthesis of diverse derivatives.
- Electrophilic Addition : The dimethylamino group can engage in protonation or deprotonation reactions, depending on the environmental pH.
- Oxidation Reactions : The butanone moiety can undergo oxidation, leading to the formation of ketones or other oxidized derivatives.
Polymer Chemistry
The unique properties of this compound make it a candidate for use in polymer chemistry. Its ability to participate in cross-linking reactions can lead to the development of novel materials with enhanced mechanical properties.
Comparative Analysis with Related Compounds
The following table summarizes some structurally similar compounds and their notable properties:
| Compound Name | Structure Characteristics | Notable Properties |
|---|---|---|
| 1-(4-Chlorophenyl)-4-(dimethylamino)butan-1-one | Chlorine instead of bromine | Similar biological activities |
| 1-(Phenyl)-4-(dimethylamino)butan-1-one | No halogen substituent | Potentially less reactive |
| 1-(3-Bromophenyl)-4-(dimethylamino)butan-1-one | Bromine at a different position | May exhibit different pharmacological effects |
| 1-(naphthalen-2-yl)-2-(dimethylamino)butan-1-one | Naphthyl substituent | Enhanced stability and reactivity |
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-4-(dimethylamino)butan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and dimethylamino group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Butanone Derivatives
Table 1: Structural analogs of 1-(4-Bromophenyl)-4-(dimethylamino)butan-1-one
Key Observations :
- Electrophilicity: The bromophenyl group in the target compound increases reactivity in nucleophilic substitutions compared to morpholinophenyl or fluorophenyl analogs .
- Solubility : Hydrochloride derivatives (e.g., ) exhibit higher aqueous solubility, critical for pharmaceutical formulations.
- Photoactivity: Morpholinophenyl and conjugated systems (e.g., Irgacure 379 and propen-1-one derivatives ) are optimized for UV-driven applications.
Functional Comparison with Industrial and Pharmaceutical Analogs
Pharmaceutical Intermediates
- Escitalopram Oxalate Impurity 11: A structurally complex derivative of the target compound, featuring dual dimethylamino groups and fluorophenyl/hydroxymethyl substituents. Used as a reference standard in quality control .
- Citalopram N-Oxide: Shares the dimethylamino-butanone backbone but incorporates a cyanophthalide group, highlighting the versatility of this scaffold in serotonin reuptake inhibitors .
Table 2: Performance Metrics of Photoinitiators
Biological Activity
1-(4-Bromophenyl)-4-(dimethylamino)butan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables that illustrate its effects.
The compound can be described structurally as follows:
- Chemical Formula : C12H16BrN
- Molecular Weight : 271.17 g/mol
- Functional Groups : Ketone, amine, and bromobenzene.
The presence of the dimethylamino group contributes to its basicity and potential reactivity in biological systems.
Anticancer Activity
Research has shown that derivatives of compounds similar to this compound exhibit promising anticancer properties. For instance, studies involving various substituted phenyl derivatives revealed structure-dependent anticancer activity against human lung adenocarcinoma (A549) cells.
Case Study: A549 Cell Line Testing
In a study, compounds were tested at a concentration of 100 µM for 24 hours. The following results were observed:
| Compound | Viability (%) | Remarks |
|---|---|---|
| Control (Cisplatin) | 50 | Standard chemotherapeutic |
| This compound | 61 | Significant reduction in viability |
| 4-Dimethylaminophenyl derivative | 45 | Most potent anticancer activity |
The data indicated that the incorporation of a bromine atom on the phenyl ring enhanced the anticancer activity, reducing cell viability significantly compared to the control .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. Studies have shown that related compounds demonstrate activity against both Gram-positive and Gram-negative bacteria.
Antimicrobial Screening Results
The following table summarizes the antimicrobial efficacy of related derivatives against common pathogens:
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|---|
| d1 | E. coli | 32 |
| d2 | S. aureus | 16 |
| d3 | K. pneumoniae | 64 |
These findings suggest that modifications to the phenyl group can significantly impact the antimicrobial effectiveness of the compounds .
The proposed mechanisms by which these compounds exert their biological effects include:
- Anticancer Activity : Induction of apoptosis in cancer cells through mitochondrial pathways and inhibition of cell proliferation.
- Antimicrobial Activity : Disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-Bromophenyl)-4-(dimethylamino)butan-1-one, and what reaction conditions optimize yield?
- The compound is typically synthesized via a multi-step process. First, bromination of the phenyl ring is achieved using brominating agents (e.g., Br₂/FeBr₃) under controlled temperatures (0–25°C). The dimethylamino group is introduced via nucleophilic substitution or reductive amination, often requiring catalysts like AlCl₃ or Pd/C. Solvent selection (e.g., THF, DCM) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Yields are optimized by maintaining stoichiometric ratios (1:1.2 for bromination) and reaction times (4–12 hours) .
Q. How can spectroscopic methods (NMR, IR, MS) confirm the structure and purity of this compound?
- ¹H/¹³C NMR : The bromophenyl group shows aromatic protons as a doublet (δ 7.5–8.0 ppm), while the dimethylamino group appears as a singlet (δ 2.2–2.5 ppm). The ketone carbon is identified at ~200 ppm in ¹³C NMR.
- IR : A strong C=O stretch (~1700 cm⁻¹) and N-CH₃ vibrations (~2800 cm⁻¹) confirm functional groups.
- MS : Molecular ion peaks ([M]⁺) at m/z 282 (C₁₂H₁₅BrNO⁺) and fragments (e.g., loss of Br, m/z 203) validate the structure. Purity is assessed via integration ratios in NMR and HPLC retention times .
Q. What are the solubility and stability profiles of this compound under different storage conditions?
- The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability tests indicate decomposition at >100°C or under prolonged UV exposure. Storage at –20°C in amber vials with desiccants (silica gel) preserves integrity for >6 months. Periodic TLC or HPLC analysis is recommended to monitor degradation .
Advanced Research Questions
Q. How do electronic effects of the bromophenyl and dimethylamino groups influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- The bromine atom (electron-withdrawing) deactivates the aromatic ring, directing electrophilic substitution to the para position. The dimethylamino group (electron-donating via resonance) enhances nucleophilicity at the β-carbon of the ketone, facilitating reactions like Grignard additions or reductions (e.g., NaBH₄). Computational studies (DFT) can predict charge distribution to guide reaction design .
Q. What strategies resolve contradictions in reported crystallographic data, such as hydrogen bonding patterns or molecular packing?
- Use SHELXL for refinement, incorporating high-resolution data (d-spacing <1 Å) and twin analysis for twinned crystals. Graph set analysis (Etter’s rules) identifies hydrogen-bonding motifs (e.g., R₂²(8) patterns). Discrepancies in unit cell parameters may arise from polymorphism; temperature-dependent XRD and DSC can differentiate phases .
Q. How does the dimethylamino group affect the compound’s potential as a ligand in coordination chemistry?
- The dimethylamino group acts as a weak Lewis base, enabling coordination to transition metals (e.g., Cu²⁺, Fe³⁺). Chelation studies (UV-Vis, ESR) show octahedral geometries in complexes. Stability constants (log K) are determined via potentiometric titrations. The bromophenyl group enhances lipophilicity, impacting solubility in aqueous metal salts .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound, considering its structural features?
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ADP-Glo™).
- Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive bacteria (S. aureus) and fungi (C. albicans).
- Cytotoxicity : MTT assays on cancer cell lines (HeLa, MCF-7). Structural analogs (e.g., methoxy derivatives) serve as positive controls to establish SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
